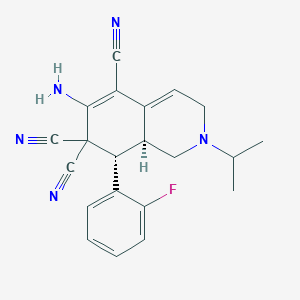![molecular formula C23H25N3O2S2 B11673483 (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone](/img/structure/B11673483.png)
(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-B]thiopyrano[4,3-D]pyridine core, followed by the introduction of the morpholino and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- Thieno[2,3-B]pyridines
- Morpholino-substituted pyridines
- Phenyl-substituted methanones
Uniqueness
What sets (1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone apart is its unique combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C23H25N3O2S2 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
(3-amino-12,12-dimethyl-8-morpholin-4-yl-5,11-dithia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-phenylmethanone |
InChI |
InChI=1S/C23H25N3O2S2/c1-23(2)12-15-16(13-29-23)21(26-8-10-28-11-9-26)25-22-17(15)18(24)20(30-22)19(27)14-6-4-3-5-7-14/h3-7H,8-13,24H2,1-2H3 |
Clé InChI |
RHEPEKDYWDZCLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CS1)C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N5CCOCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11673405.png)


![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673433.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11673454.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[1-(morpholin-4-yl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11673474.png)
![Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl ester](/img/structure/B11673487.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11673491.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11673495.png)

![3-(4-methylphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673506.png)
![N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11673509.png)
